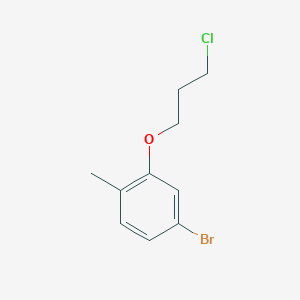

4-Bromo-2-(3-chloropropoxy)-1-methylbenzene

Overview

Description

4-Bromo-2-(3-chloropropoxy)-1-methylbenzene is a chemical compound with the molecular formula C9H9BrCl2O . It has an average mass of 283.977 Da and a mono-isotopic mass of 281.921387 Da .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(3-chloropropoxy)-1-methylbenzene consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 1 oxygen atom . The exact arrangement of these atoms and their bonds form the unique structure of this compound.Scientific Research Applications

1. Bromination and Functionalization

The study of bromination processes and the subsequent functionalization of compounds is a significant area of research. The work by Aitken et al. (2016) in "Tetrahedron Letters" discusses the bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products, including the synthesis of new sulfur-containing quinone derivatives. This kind of research is vital in understanding the chemical behavior and potential applications of brominated compounds like 4-Bromo-2-(3-chloropropoxy)-1-methylbenzene (Aitken et al., 2016).

2. Thermochemistry of Halogen-Substituted Methylbenzenes

Investigations into the thermochemical properties of halogen-substituted methylbenzenes have been conducted by Verevkin et al. (2015) in the "Journal of Chemical & Engineering Data". This research involves studying vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, providing insights into the physical properties of such compounds (Verevkin et al., 2015).

3. Oxidation Processes

The study of liquid-phase oxidation of methylbenzenes, as discussed by Okada and Kamiya (1981) in the "Bulletin of the Chemical Society of Japan", investigates the oxidation of methylbenzenes catalyzed by cobalt(II) and copper(II) acetates. This research is crucial for understanding the chemical reactions and potential industrial applications of 4-Bromo-2-(3-chloropropoxy)-1-methylbenzene in oxidation processes (Okada & Kamiya, 1981).

4. Nonlinear Optical Materials

Research on chalcone derivatives and their applications in nonlinear optics has been conducted by Parol et al. (2020) in "Materials Research Express". This study focuses on the growth of single crystals of chalcone derivatives, including bromo and methyl-substituted compounds, and their applications in nonlinear optical materials (Parol et al., 2020).

5. Thermo Physical Properties of Binary Liquid Mixtures

The study of the thermo physical properties of binary liquid mixtures, including bromobenzene, by Ramesh et al. (2015) in the "World Academy of Science, Engineering and Technology, International Journal of Chemical and Molecular Engineering", explores the interactions and mixing behavior in such mixtures. This research provides valuable insights into the behavior of bromo-substituted compounds like 4-Bromo-2-(3-chloropropoxy)-1-methylbenzene in various solvents (Ramesh et al., 2015).

properties

IUPAC Name |

4-bromo-2-(3-chloropropoxy)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-8-3-4-9(11)7-10(8)13-6-2-5-12/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCXAPUGIMXRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(3-chloropropoxy)-1-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)

![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)

![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)

![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)

![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)